![molecular formula C42H46FeP2 B2708902 Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) CAS No. 223121-07-1](/img/no-structure.png)
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) is a useful research compound. Its molecular formula is C42H46FeP2 and its molecular weight is 668.623. The purity is usually 95%.
BenchChem offers high-quality Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Transition Metal Complexes in Catalysis
Compounds similar to the one mentioned often find application as ligands in transition metal complexes. For example, bis(phosphanylphenoxide) complexes of group 4 metals have shown significant activity in ethylene and propylene polymerization, indicating the potential of phosphine ligands in nonmetallocene systems for polymer production (Long et al., 2006).
Ligand Design for Catalysis
The design of ligands, such as bis(diphenylphosphino)amines, can significantly impact the efficiency of catalytic processes, including ethylene tetramerization. Structural modifications to these ligands can lead to variations in selectivity and activity, which is crucial for optimizing industrial processes (Kuhlmann et al., 2007).
Organometallic Chemistry and Synthesis
In organometallic synthesis, compounds with phosphine ligands play a crucial role. For instance, the preparation and properties of complexes coordinated with ethylene and 1,3-butadiene coordinated to iron(0) having dimethylphenylphosphine ligands have been studied, showing the versatility of phosphine ligands in synthesizing new organometallic compounds (Komiya et al., 1983).
Novel Synthetic Routes and Complex Formation
Complex polyphosphanes can be synthesized through P-N/P-P bond metathesis, demonstrating novel approaches to creating complex ligands for potential use in various applications, including as ligands in transition metal chemistry (Feldmann & Weigand, 2012).
Biological Activity and Medicinal Chemistry
Compounds with phosphane ligands have also been investigated for their biological activity. For instance, gold(I) complexes containing monophosphane and diphosphane ligands have been synthesized and evaluated against tumor cells, showing varying degrees of antiproliferative effects. This highlights the potential of such compounds in medicinal chemistry and cancer therapy (Svahn et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) involves the reaction of several starting materials to form the final product. The synthesis pathway should be designed in a way that ensures high yield and purity of the product.", "Starting Materials": [ "3,5-dimethylphenyl magnesium bromide", "1-bromo-2-diphenylphosphanyl-cyclopentane", "1-(2-bromoethyl)-cyclopentane", "iron(II) chloride", "sodium borohydride", "acetic acid", "diethyl ether", "toluene" ], "Reaction": [ "Step 1: Preparation of 3,5-dimethylphenyl magnesium bromide by reacting 3,5-dimethylbromobenzene with magnesium in diethyl ether.", "Step 2: Reaction of 1-bromo-2-diphenylphosphanyl-cyclopentane with 3,5-dimethylphenyl magnesium bromide in toluene to form [(3,5-dimethylphenyl)phosphanyl]-[1-(2-diphenylphosphanyl-cyclopentyl)ethyl]phosphane.", "Step 3: Reaction of 1-(2-bromoethyl)-cyclopentane with sodium borohydride in acetic acid to form 1-(2-hydroxyethyl)-cyclopentane.", "Step 4: Reaction of 1-(2-hydroxyethyl)-cyclopentane with [(3,5-dimethylphenyl)phosphanyl]-[1-(2-diphenylphosphanyl-cyclopentyl)ethyl]phosphane in toluene to form Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane.", "Step 5: Reaction of Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane with iron(II) chloride in toluene to form Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)." ] } | |
Numéro CAS |
223121-07-1 |
Formule moléculaire |
C42H46FeP2 |
Poids moléculaire |
668.623 |
Nom IUPAC |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C35H40P2.C5H10.2CH3.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;;;/h6-11,13-16,19-24,29,34-35H,12,17-18H2,1-5H3;1-5H2;2*1H3;/q;;2*-1;+2/t29-,34?,35?;;;;/m0..../s1 |
Clé InChI |
HTDPZFAJUXGZEU-SQIAFYDGSA-N |
SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe+2] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



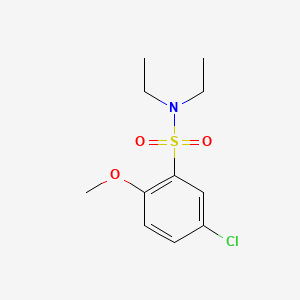
![benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2708820.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate](/img/structure/B2708823.png)
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid](/img/structure/B2708826.png)
![(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2708827.png)
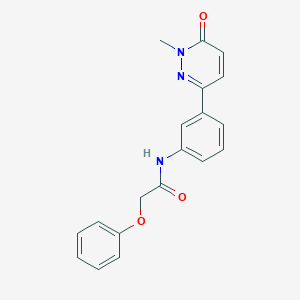
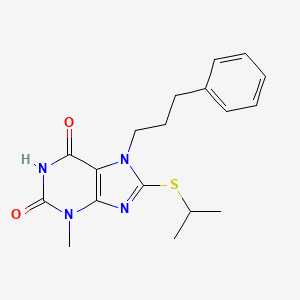
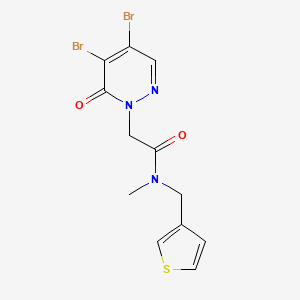
![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2708833.png)

![3-fluoro-4-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2708835.png)
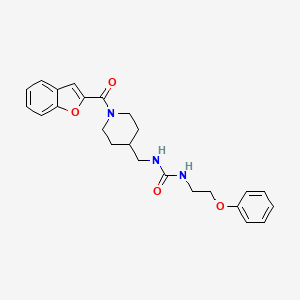
![(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2708839.png)
